(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride
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Overview
Description
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride is an organic compound with significant interest in various scientific fields. This compound features a trifluoromethoxy group, which imparts unique chemical properties, making it valuable in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methyl-4-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to form the corresponding amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the stoichiometry of reactants. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medicinally, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The amine group can form hydrogen bonds or ionic interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the methyl group, affecting its reactivity and binding properties.
(2-Methyl-4-(trifluoromethyl)phenyl)methanamine: Similar but with a trifluoromethyl group instead of trifluoromethoxy, altering its electronic properties.
(2-Methyl-4-(trifluoromethoxy)phenyl)ethanamine: Similar but with an ethyl group instead of a methylene group, affecting its steric and electronic properties.
Uniqueness
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to the presence of both a trifluoromethoxy group and a methyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13;/h2-4H,5,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMULNMOLNAGFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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